(1R,6S)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]hept-3-ene
Description
7-Oxabicyclo[410]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) is a bicyclic organic compound with a unique structure that includes an oxirane ring fused to a cyclohexene ring
Properties
CAS No. |
119479-37-7 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1R,6S)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h4,7,9H,5-6H2,1-3H3/t9-,10+/m0/s1 |
InChI Key |
JVQQTQFGLBPBSV-VHSXEESVSA-N |
SMILES |
CC(C)C1=CCC2(C(C1)O2)C |
Isomeric SMILES |
CC(C)C1=CC[C@@]2([C@H](C1)O2)C |
Canonical SMILES |
CC(C)C1=CCC2(C(C1)O2)C |
Synonyms |
7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) typically involves the epoxidation of limonene, a naturally occurring terpene. The reaction is carried out using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure the formation of the desired epoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or ketones.
Reduction: Reduction reactions can convert the epoxide ring to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, ketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction is facilitated by the reactive epoxide ring, which can undergo ring-opening reactions with nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Cyclohexene oxide: Similar structure but lacks the additional methyl and isopropyl groups.
Limonene oxide: A stereoisomer with different spatial arrangement of atoms.
Epoxycyclohexane: Similar epoxide ring but different overall structure.
Uniqueness
7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI) is unique due to its specific stereochemistry and the presence of both methyl and isopropyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
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